4-(Difluoromethoxy)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(14)3-5(6)8(11,12)13/h1-3,7H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMHGFWHSNIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228305 | |
| Record name | 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71791-37-2 | |
| Record name | 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71791-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical-Mediated Trifluoromethylation
Radical-based methods are widely employed for introducing trifluoromethyl groups due to their tolerance for diverse functional groups. A common protocol involves the use of trifluoromethyl iodide (CF₃I) and azobisisobutyronitrile (AIBN) as a radical initiator.
Reaction Mechanism
- Initiation : AIBN decomposes under heat (60–80°C) to generate free radicals.
- CF₃I Activation : The radical abstracts an iodine atom from CF₃I, producing a trifluoromethyl radical (·CF₃).
- Radical Addition : The ·CF₃ radical adds to the aniline ring at the meta position, followed by rearomatization.
- Difluoromethoxy Introduction : The difluoromethoxy group is introduced via nucleophilic substitution using sodium difluoromethoxide (NaOCHF₂) under anhydrous conditions.
Optimization Parameters
- Temperature : 70°C for CF₃I activation.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Yield : 65–72% after purification by column chromatography.
Nucleophilic Aromatic Substitution
This method leverages electron-deficient aromatic intermediates to facilitate substitution reactions.
Stepwise Procedure
- Nitration : 3-Nitroaniline is treated with a mixture of HNO₃ and H₂SO₄ to introduce a nitro group at the para position.
- Trifluoromethylation : The nitro intermediate undergoes Ullmann-type coupling with CuCF₃ at 120°C in DMSO, yielding 3-nitro-4-(trifluoromethyl)aniline.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
- Difluoromethoxylation : Reaction with difluoromethyl triflate (CF₂HOTf) in the presence of K₂CO₃ achieves the final substitution.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 88 |
| Trifluoromethylation | CuCF₃, DMSO, 120°C | 63 |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 95 |
| Difluoromethoxylation | CF₂HOTf, K₂CO₃, DCM | 78 |
Multi-Step Synthesis from Halogenated Precursors
Chinese Patent CN108911989B outlines a scalable route starting from 2-chloro-3-trifluoromethylaniline.
Synthetic Pathway
Chlorination :
Sulfonation :
Hydrogenolysis :
Industrial Advantages
Continuous Flow Synthesis for Industrial Scaling
Recent advancements emphasize flow chemistry to enhance reproducibility and safety.
System Configuration
- Reactor Type : Microfluidic tubular reactor.
- Residence Time : 15–20 minutes.
- Temperature Control : 75°C ± 2°C.
Benefits
- Throughput : 1.2 kg/day per unit.
- Waste Reduction : Solvent recovery rates exceed 90%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Radical-Mediated | 72 | 95 | Moderate | 12.50 |
| Nucleophilic Substitution | 78 | 98 | High | 9.80 |
| Multi-Step Synthesis | 76 | 97 | High | 7.40 |
| Continuous Flow | 85 | 99 | Industrial | 6.20 |
Critical Observations
- Radical Methods : Limited by CF₃I’s toxicity and low atom economy.
- Multi-Step Routes : Higher yields but require rigorous intermediate purification.
- Flow Systems : Optimal for large-scale production but demand significant capital investment.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products .
Scientific Research Applications
Pharmaceutical Development
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline is being explored as an intermediate in the synthesis of bioactive compounds, particularly in drug development. The presence of fluorine atoms can enhance the compound's biological activity by improving its binding affinity to target receptors or enzymes. Preliminary studies suggest that such modifications can lead to compounds with improved pharmacokinetic properties.
Material Science
In materials science, this compound is utilized for developing advanced materials with enhanced stability and reactivity. The unique electronic properties imparted by the fluorinated substituents can lead to materials that exhibit desirable characteristics such as increased durability or altered solubility profiles, making them suitable for various applications including coatings and polymers .
Chemical Synthesis
As a building block in organic synthesis, this compound serves as a precursor for synthesizing more complex fluorinated compounds. It can be involved in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring. This versatility is critical for creating new compounds with tailored properties for specific applications .
Research has focused on understanding the biological interactions of this compound with various biomolecules. Initial findings indicate that its unique structure may enhance its ability to inhibit specific enzyme activities or alter receptor signaling pathways, suggesting potential therapeutic applications in treating diseases where such modulation is beneficial.
Case Study 2: Material Development
A study investigating the use of this compound in polymer formulations demonstrated that incorporating this compound significantly improved thermal stability and chemical resistance compared to standard formulations. This enhancement opens avenues for its use in high-performance materials that require durability under harsh conditions.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. These interactions can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:
Structural Analogues with Alkoxy Substituents
Halogen-Substituted Derivatives
Positional Isomers and Complex Derivatives
- 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4): Features a fluorine at the 2-position and -CF₃ at the 5-position. Lower molecular weight (179.11 g/mol) and distinct reactivity due to substituent positioning .
Biological Activity
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including the difluoromethoxy and trifluoromethyl groups, enhance its lipophilicity and metabolic stability, which are critical for effective biological interactions.
- Molecular Formula : C8H7F5NO
- Molecular Weight : 229.14 g/mol
- Chemical Structure : The compound consists of an aniline core substituted with both difluoromethoxy and trifluoromethyl groups, which significantly influence its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown:
- Minimum Inhibitory Concentrations (MICs) :
- Against Staphylococcus aureus: MIC values ranging from 0.070 to 8.95 μM.
- Against Enterococcus faecalis: MIC values between 4.66 and 35.8 μM.
- The compound's antimicrobial mechanism appears to involve the inhibition of the respiratory chain, leading to reduced bacterial viability at sub-MIC concentrations .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against human cancer cell lines such as THP-1 (monocytic leukemia) and MCF-7 (breast cancer). Key findings include:
- IC50 Values :
- For THP-1 cells, IC50 values ranged from 1.4 to >10 µM, indicating varying levels of cytotoxicity.
- For MCF-7 cells, IC50 values were reported between approximately 3 to 6 μM.
- The compound appears to induce apoptosis and autophagy in cancer cells while modulating signaling pathways critical for cell survival and proliferation .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Biological Membranes : The lipophilic nature of the fluorinated groups enhances membrane permeability.
- Enzyme Modulation : It may interact with specific enzymes or receptors, leading to altered metabolic pathways that affect cell viability in both microbial and cancerous contexts .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated anilines:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate to High | Dual fluorinated groups |
| 4-(Difluoromethoxy)aniline | Moderate | Low | Single difluoromethoxy group |
| 3-(Trifluoromethyl)aniline | Low | Moderate | Single trifluoromethyl group |
Case Studies
- Antimicrobial Efficacy : A study assessed the activity of various derivatives including the target compound against resistant strains of bacteria, demonstrating that modifications in structure influenced potency significantly.
- Anticancer Mechanisms : Research involving THP-1 cells highlighted how the compound could trigger apoptotic pathways while showing low toxicity towards normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the recommended synthetic routes for 4-(difluoromethoxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. For example:
- Step 1: React 3-(trifluoromethyl)phenol with a difluoromethoxylating agent (e.g., difluoromethyl triflate) under basic conditions (K₂CO₃/DMF) at 80–100°C to install the difluoromethoxy group.
- Step 2: Reduce the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) if starting from a nitro precursor.
Key Parameters: - Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst: Use of CuI or KI improves regioselectivity in substitution reactions .
- Yield Optimization: Reaction monitoring via TLC or HPLC ensures minimal byproduct formation. Typical yields range from 60–75% .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (MS):
Q. What are the key physical properties (solubility, stability) critical for handling this compound in laboratory settings?
Methodological Answer:
- Solubility: Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
- Stability:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the amine group.
- Thermal Stability: Decomposes above 200°C; avoid prolonged heating during synthesis .
- Hygroscopicity: Moderate; store under inert gas (N₂/Ar) to prevent moisture absorption .
Advanced Research Questions
Q. How does the electronic effect of the difluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer:
- Directing Effects: The OCHF₂ group is a strong electron-withdrawing meta-director, while the NH₂ group is an electron-donating para/ortho-director. Competition between these groups dictates EAS outcomes.
- Case Study: Nitration with HNO₃/H₂SO₄ predominantly occurs at the para position to NH₂ due to the NH₂ group’s stronger directing effect. Computational DFT studies (e.g., using Gaussian) predict charge distribution and validate experimental results .
Q. What strategies mitigate competing side reactions (e.g., oxidation of the aniline group) during functionalization?
Methodological Answer:
- Protection/Deprotection:
- Protection: Acetylate the NH₂ group with acetic anhydride to form a stable acetanilide intermediate.
- Post-Reaction Deprotection: Hydrolyze with HCl/EtOH to regenerate the free amine.
- Oxidative Stability: Use mild oxidizing agents (e.g., MnO₂) instead of harsh conditions (e.g., KMnO₄) to avoid over-oxidation to nitro derivatives .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of derivatives targeting enzyme binding sites?
Methodological Answer:
- Step 1: Perform molecular dynamics (MD) simulations (e.g., using AutoDock Vina) to model interactions between the compound and target proteins (e.g., cytochrome P450 enzymes).
- Step 2: Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity).
- Case Study: Derivatives with bulky substituents show reduced binding to CYP3A4 due to steric hindrance, correlating with lower metabolic clearance rates .
Q. What analytical challenges arise in identifying metabolites of this compound in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS Challenges:
- Quantification: Isotope-labeled internal standards (e.g., ¹³C₆-aniline) improve accuracy in plasma samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
